molecular formula C8H13FO2 B040522 Cyclohexanecarboxylic acid, 1-fluoro-, methyl ester (9CI) CAS No. 117169-32-1

Cyclohexanecarboxylic acid, 1-fluoro-, methyl ester (9CI)

Cat. No.: B040522
CAS No.: 117169-32-1
M. Wt: 160.19 g/mol
InChI Key: JQIUNWJLWSJMCU-UHFFFAOYSA-N
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Description

Methyl 1-fluorocyclohexanecarboxylate is an organic compound with the molecular formula C8H13FO2 It is a fluorinated ester derived from cyclohexane, characterized by the presence of a fluorine atom attached to the cyclohexane ring and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-fluorocyclohexanecarboxylate typically involves the fluorination of cyclohexanecarboxylic acid derivatives. One common method is the reaction of cyclohexanecarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) to introduce the fluorine atom. The resulting 1-fluorocyclohexanecarboxylic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield methyl 1-fluorocyclohexanecarboxylate.

Industrial Production Methods: Industrial production of methyl 1-fluorocyclohexanecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The fluorination step is carefully monitored to prevent over-fluorination, and the esterification is optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-fluorocyclohexanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, reflux.

Major Products:

    Substitution: Substituted cyclohexanecarboxylates.

    Reduction: 1-fluorocyclohexanemethanol.

    Hydrolysis: 1-fluorocyclohexanecarboxylic acid.

Scientific Research Applications

Methyl 1-fluorocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a probe in studying enzyme-substrate interactions due to the presence of the fluorine atom.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.

Mechanism of Action

The mechanism of action of methyl 1-fluorocyclohexanecarboxylate involves its interaction with molecular targets through the fluorine atom. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Methyl 1-fluorocyclohexanecarboxylate can be compared with other fluorinated cyclohexane derivatives:

    Methyl 1-chlorocyclohexanecarboxylate: Similar structure but with a chlorine atom instead of fluorine. Fluorine provides different electronic properties and reactivity.

    Methyl 1-bromocyclohexanecarboxylate: Contains a bromine atom, which is larger and less electronegative than fluorine, leading to different chemical behavior.

    Methyl 1-hydroxycyclohexanecarboxylate: Contains a hydroxyl group instead of fluorine, resulting in different hydrogen bonding capabilities and reactivity.

The uniqueness of methyl 1-fluorocyclohexanecarboxylate lies in the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated and hydroxylated counterparts.

Properties

CAS No.

117169-32-1

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

methyl 1-fluorocyclohexane-1-carboxylate

InChI

InChI=1S/C8H13FO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3

InChI Key

JQIUNWJLWSJMCU-UHFFFAOYSA-N

SMILES

COC(=O)C1(CCCCC1)F

Canonical SMILES

COC(=O)C1(CCCCC1)F

Synonyms

Cyclohexanecarboxylic acid, 1-fluoro-, methyl ester (9CI)

Origin of Product

United States

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